molecular formula C5H4BrFN2 B1331434 2-Bromo-5-fluoropyridin-4-amine CAS No. 887570-94-7

2-Bromo-5-fluoropyridin-4-amine

Cat. No. B1331434
CAS RN: 887570-94-7
M. Wt: 191 g/mol
InChI Key: VSBXRKVNILPDOB-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyridin-4-amine is an organic compound with the molecular weight of 191 . It is a solid substance stored at 4°C . The compound is used in various chemical reactions due to its unique structure .


Synthesis Analysis

The synthesis of 4-Amino-2-bromopyridine, a compound similar to 2-Bromo-5-fluoropyridin-4-amine, typically starts from its precursor 2-bromo-4-nitropyridine. The nitro group is then reduced to an amino group under the action of a metal, with common reducing combinations including iron powder and acetic acid, or magnesium powder and titanium tetrachloride .


Molecular Structure Analysis

The IUPAC name of 2-Bromo-5-fluoropyridin-4-amine is 2-bromo-5-fluoro-4-pyridinamine . The InChI code is 1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H, (H2,8,9) .


Chemical Reactions Analysis

2-Bromo-5-fluoropyridine, a compound similar to 2-Bromo-5-fluoropyridin-4-amine, can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoropyridin-4-amine has a boiling point of 278.4±35.0 °C at 760 mmHg . It is a solid substance stored at 4°C .

Scientific Research Applications

Organic Synthesis Intermediate

“2-Bromo-5-fluoropyridin-4-amine” serves as a common intermediate in organic synthesis. The pyridine unit is frequently found in biologically active molecules, making this compound useful for modifying and deriving reactions in drug molecules and bioactive molecules. The bromine unit can be transformed into an aryl group through Suzuki coupling or converted into a boron unit via borylation, leading to various boron transformations .

Drug Synthesis

This compound is utilized in the synthesis of drugs due to its reactivity with different chemical agents. For example, it can be used to create 5-fluoro-2-phenylpyridine through a Suzuki coupling reaction with phenylboronic acid .

Material Chemistry

The unique properties of “2-Bromo-5-fluoropyridin-4-amine” allow for its application in material chemistry, where it can contribute to the development of new materials with specific desired properties.

Biological Studies

In biological studies, this compound can be used to create derivatives that act as potentiators or inhibitors, influencing biological pathways and processes .

Computational Chemistry

It is also relevant in computational chemistry, where it can be used in simulations and modeling to predict the behavior of new compounds or reactions .

Analytical Chemistry

In analytical chemistry, “2-Bromo-5-fluoropyridin-4-amine” can be used as a standard or reference compound in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC to ensure accuracy and precision in measurements .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The pyridine unit is common in biologically active molecules, so 2-Bromo-5-fluoropyridin-4-amine is often used in the modification and derivatization reactions of drug molecules and biologically active molecules . The bromine unit in the structure can be converted to a phenyl group through a Suzuki coupling or to a boron unit through a boronation reaction . The amino group on the pyridine ring is often used to connect the pyridine molecule to drug molecules and biologically active molecules through the formation of an amide bond .

Mechanism of Action

Target of Action

The pyridine unit is common in biologically active molecules, making this compound often used in the modification and derivatization reactions of drug molecules and biologically active molecules .

Mode of Action

The bromine unit in the structure can be converted into an aryl group through a Suzuki coupling reaction or into a boron unit through a boronization reaction, after which a series of boron transformations can be carried out . The amino group on the pyridine ring is often used to form amide bonds to connect the pyridine molecule to drug molecules and biologically active molecules .

Biochemical Pathways

It’s known that the compound can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Pharmacokinetics

It’s known that the compound is soluble in common organic solvents such as ethyl acetate, dichloromethane, and dimethyl sulfoxide, but is almost insoluble in water . This could potentially impact its bioavailability.

Result of Action

Given its use in the modification and derivatization reactions of drug molecules and biologically active molecules , it can be inferred that the compound plays a crucial role in the synthesis of various biologically active compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoropyridin-4-amine. For instance, it’s known that the compound should be stored in a dark place under an inert atmosphere at 4°C .

properties

IUPAC Name

2-bromo-5-fluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBXRKVNILPDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355748
Record name 2-bromo-5-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoropyridin-4-amine

CAS RN

887570-94-7
Record name 2-bromo-5-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-fluoropyridin-4-amine
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